molecular formula C29H28N4O6S B11443615 Ethyl 3-[({1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 3-[({1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11443615
M. Wt: 560.6 g/mol
InChI Key: GMFDWDHAGSVXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, oxo, pyridinyl, and sulfanylidene groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.

    Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, enabling large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Catalysts: Such as palladium on carbon (Pd/C) and platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and function.

    Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Modulation of Signaling Pathways: The compound may influence various signaling pathways within cells, affecting cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    ETHYL 4-[4-({[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and properties.

    ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: This compound has a pyridin-3-yl group instead of a pyridin-2-yl group, which may influence its binding affinity and biological activity.

Properties

Molecular Formula

C29H28N4O6S

Molecular Weight

560.6 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H28N4O6S/c1-3-38-27(36)19-11-13-23(14-12-19)33-26(35)24(32(29(33)40)18-22-9-5-6-15-30-22)17-25(34)31-21-10-7-8-20(16-21)28(37)39-4-2/h5-16,24H,3-4,17-18H2,1-2H3,(H,31,34)

InChI Key

GMFDWDHAGSVXEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC(=C4)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.